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IDO-IN-3

Cat. No.: B1574258
M. Wt: 359.15
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Description

Overview of Tryptophan Metabolism and the Kynurenine (B1673888) Pathway in Biological Systems

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. In biological systems, the vast majority of ingested tryptophan, approximately 95%, is catabolized through the kynurenine pathway (KP) wikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgguidetopharmacology.org. This complex metabolic route is initiated by key enzymes that convert L-tryptophan into N-formylkynurenine wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govwikipedia.orgfishersci.at.

Two primary enzymes catalyze this initial, rate-limiting step: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govwikipedia.orgfishersci.at. While TDO is predominantly found in the liver and is constitutively expressed, IDO is broadly distributed across various tissues and cell types, including immune and epithelial cells, and its expression is highly inducible by inflammatory signals, notably interferon-gamma (IFN-γ) guidetopharmacology.orgwikipedia.orgfishersci.atwikipedia.orgnih.gov. The subsequent steps in the kynurenine pathway lead to the production of a diverse array of bioactive metabolites, collectively known as kynurenines, which exert significant immunomodulatory and neuroactive effects throughout the body wikipedia.orgmetabolomicsworkbench.orgguidetopharmacology.orgwikipedia.orgnih.gov.

Physiological Roles of IDO in Immune Regulation and Tolerance

IDO serves as a crucial component of the immune system, actively participating in the regulation of immune responses and the establishment of immune tolerance wikipedia.orgnih.govwikipedia.orgwikipedia.orgfishersci.ie. Its physiological functions include maintaining immunological equilibrium, preventing excessive or harmful autoimmune reactions, and contributing to the body's natural defense mechanisms against various microorganisms wikipedia.orgwikipedia.org. The induction of IDO expression by IFN-γ underscores its role in inflammatory processes, where it functions as an immune regulator to temper pro-inflammatory signaling wikipedia.orgwikipedia.orgwikipedia.org. IDO is recognized as a key regulator of immunity in a variety of physiological and pathophysiological contexts, such as infections and organ transplantation nih.govwikipedia.org.

IDO-Mediated Tryptophan Depletion and its Downstream Cellular Effects

A primary mechanism by which IDO exerts its immunomodulatory effects is through the local depletion of tryptophan in the microenvironment surrounding IDO-expressing cells nih.govwikipedia.orgfishersci.atresearchgate.nethmdb.ca. This depletion of an essential amino acid creates a state of metabolic stress within immune cells, particularly T cells nih.gov. Tryptophan starvation can directly impact T-cell survival and function, leading to cell cycle arrest, anergy (a state of unresponsiveness), and even apoptosis nih.govwikipedia.orgfishersci.atresearchgate.nethmdb.caflybase.org.

The downstream cellular effects of tryptophan depletion are mediated by specific signaling pathways. These include the activation of the general control nonderepressible 2 (GCN2) kinase pathway, which is sensitive to uncharged tryptophan tRNAs, and the suppression of the mammalian target of rapamycin (B549165) (mTOR) kinase pathway nih.govresearchgate.netfoodb.campg.de. Activation of GCN2 can consequently blunt protein translation and influence T-cell differentiation, for instance, by downregulating the CD3 ζ-chain in CD8+ T cells and inhibiting Th17 cell differentiation nih.govfoodb.ca.

Kynurenine Metabolites as Immunomodulatory Signals

Beyond the direct effect of tryptophan depletion, the kynurenine metabolites themselves act as potent immunomodulatory signals fishersci.co.ukmetabolomicsworkbench.orgnih.govwikipedia.orgnih.govresearchgate.netfoodb.cawikipedia.orgmpg.dewikidata.orguni.lu. These catabolites can induce T effector cell anergy and promote the proliferation and function of T regulatory cells (Tregs), which are crucial for maintaining immune tolerance nih.govwikipedia.orgresearchgate.netflybase.orgfoodb.campg.de.

Several kynurenine metabolites, such as kynurenine and kynurenic acid (KYNA), can activate the Aryl Hydrocarbon Receptor (AhR) nih.govnih.govresearchgate.netwikipedia.orgmpg.dewikidata.orguni.luuni.lu. The AhR is a ligand-activated transcription factor that, upon activation by kynurenines, can lead to immunosuppressive effects, including a reduction in the immunogenicity of dendritic cells and the promotion of Treg conversion nih.govnih.govresearchgate.netuni.lu. Additionally, KYNA has been shown to act as an agonist for the G-protein-coupled receptor 35 (GPR35), which can modulate cAMP production and inhibit various inflammatory pathways wikidata.orguni.luuni.lu. Another electrophilic derivative of kynurenine, kynurenine-carboxyketoalkene (Kyn-CKA), has been observed to induce Nrf2- and AhR-regulated genes and suppress pro-inflammatory signaling mpg.de.

Pathophysiological Implications of Aberrant IDO Activity

Aberrant IDO activity is implicated in the pathogenesis of a wide range of diseases, reflecting its powerful influence on immune regulation fishersci.co.uknih.govwikipedia.orgfishersci.ptfishersci.nl.

Role in Immune Evasion Mechanisms in Malignancy

IDO is recognized as a central driver in the development and progression of various malignancies wikipedia.orgwikipedia.orgresearchgate.netmpg.defishersci.nlnih.govuni.lu. Overexpression of IDO is a common feature in many cancers, including acute myeloid leukemia, ovarian cancer, colorectal cancer, prostate cancer, lung cancer, pancreatic cancer, glioblastoma, breast cancer, esophageal squamous cell carcinoma, and osteosarcoma, and is frequently associated with a poor prognosis wikipedia.orgwikipedia.orgresearchgate.netnih.govamdb.onlinenih.gov.

Tumors exploit IDO activity as a mechanism to evade host immune surveillance by establishing an immunosuppressive microenvironment wikipedia.orgresearchgate.netflybase.orgmpg.defishersci.nlnih.govuni.lu. This evasion is achieved through several mechanisms:

Tryptophan Depletion: The local depletion of tryptophan by IDO leads to T-cell anergy and apoptosis, thereby hindering effective anti-tumor immune responses wikipedia.orgresearchgate.netflybase.orgfishersci.nl.

Kynurenine Accumulation: The accumulation of immunosuppressive kynurenine metabolites further suppresses T-cell differentiation and function wikipedia.orgresearchgate.netflybase.orgfishersci.nl.

Immune Cell Modulation: IDO promotes the generation and activation of immunosuppressive cell populations, such as T regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs) wikipedia.orgmpg.defishersci.nl.

Angiogenesis Promotion: IDO activity has also been linked to the promotion of tumor angiogenesis, which is essential for tumor growth and metastasis mpg.defishersci.nl.

Detailed research findings highlight the therapeutic potential of targeting IDO in cancer. IDO inhibitors are currently being investigated in clinical trials to enhance the efficacy of conventional chemotherapy and other immunotherapeutic strategies wikipedia.orgresearchgate.netflybase.orgfishersci.nlwikipedia.org. For example, IDO-IN-3 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor that has demonstrated inhibitory activity with an IC50 of 290 nM in cell-free assays and 98 nM in IFN-γ-stimulated human HeLa cells cenmed.comnih.govuni.lunih.gov. Preclinical studies have shown that pharmacological inhibition of IDO can restore T-cell proliferation and anti-tumor immunity, leading to delayed tumor growth fishersci.atuni.lu.

Table 1: Inhibitory Activity of this compound

TargetIC50 (Cell-Free Assay)IC50 (HeLa Cells)Reference
IDO290 nM98 nM cenmed.comnih.govuni.lunih.gov

Contribution to Inflammatory and Autoimmune Disorders

IDO's involvement extends to the pathogenesis of various inflammatory and autoimmune diseases fishersci.co.uknih.govwikipedia.orgfishersci.iewikipedia.orguni.lufishersci.ptcenmed.comctdbase.org. While IDO functions as an immune regulator to control pro-inflammatory signaling in acute inflammatory conditions wikipedia.org, aberrant or prolonged IDO activity can contribute to chronic inflammation and exacerbate autoimmune pathologies ctdbase.org.

Examples of disorders where IDO activity is implicated include rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and atherosclerosis fishersci.iewikipedia.orgfishersci.ptctdbase.org. In some experimental models of autoimmune diseases, such as arthritis, IDO activity can exert a protective function, where its deletion or inhibition may worsen symptoms fishersci.iewikipedia.orgfishersci.pt. Conversely, in certain human autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, elevated tryptophan degradation, indicative of increased IDO activity, has been correlated with disease activity, suggesting that IDO might play an active role in promoting the autoimmune response fishersci.ptctdbase.org. Furthermore, IDO plays a role in the host response to infections by suppressing intracellular pathogen replication and regulating T-cell differentiation wikipedia.org.

Properties

Molecular Formula

C11H12BrFN6O2

Molecular Weight

359.15

SMILES

O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2

Appearance

Solid powder

Synonyms

IDO-IN-3; 

Origin of Product

United States

Indoleamine 2,3 Dioxygenase Ido As a Preclinical Therapeutic Target

Rationale for Targeting IDO in Immunomodulation

The rationale for targeting IDO in immunomodulation stems from its profound immunosuppressive effects within various physiological and pathological contexts, most notably in cancer bmj.comnih.govwikipedia.orgashpublications.orgjci.orgnih.govspandidos-publications.com. IDO's enzymatic activity leads to the local depletion of tryptophan and the accumulation of kynurenine (B1673888) and other downstream metabolites bmj.comnih.govjci.orgspandidos-publications.com. Tryptophan depletion can inhibit T-cell activation and proliferation, induce T-cell anergy, and activate stress response pathways like GCN2 (general control nondepressible-2) and mTOR (mechanistic target of rapamycin (B549165) complex 1) in T cells bmj.comspandidos-publications.commdpi.com. Furthermore, kynurenine metabolites can activate the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses anti-tumor immune responses bmj.comspandidos-publications.commdpi.com.

Tumor cells frequently exploit IDO activity to evade the host immune system, creating an immunosuppressive microenvironment that allows for tumor growth and progression bmj.comoncotarget.com. High IDO expression in tumors and tumor-draining lymph nodes has been correlated with reduced intratumoral T-cell infiltration and poorer clinical outcomes bmj.comlabcorp.comoncotarget.com. By inhibiting IDO, compounds like IDO-IN-3 aim to reverse this immune suppression, restore T-cell function, enhance anti-tumor immunity, and potentially improve the efficacy of other immunotherapeutic strategies bmj.comashpublications.orgjci.orglabcorp.comnih.govascopubs.org. Preclinical studies have demonstrated that IDO inhibition can delay tumor growth and synergize with chemotherapy through immune-mediated mechanisms nih.govoncotarget.comascopubs.org.

IDO1 and IDO2 Isoforms: Differential Expression and Functional Significance in Research

Mammals possess two distinct IDO isoforms, IDO1 and IDO2, encoded by genes located in tandem on chromosome 8 nih.govspandidos-publications.commdpi.com. While both catalyze the conversion of tryptophan to N-formylkynurenine, they exhibit differential expression patterns and functional significance in research nih.govmdpi.comfrontiersin.orgnih.gov.

IDO1 is the more extensively studied isoform and is widely recognized for its critical role in immune regulation nih.govmdpi.commdpi.comnih.govpreprints.org. It is an inducible enzyme, with its expression significantly upregulated by inflammatory cytokines, particularly interferon-gamma (IFN-γ), in various cell types including antigen-presenting cells, epithelial cells, and tumor cells nih.govwikipedia.orgnih.gov. IDO1 has a high catalytic activity for L-tryptophan and is a primary mediator of tumor immune evasion nih.govnih.govfrontiersin.org.

In contrast, IDO2 was discovered more recently in 2007 and shares a high degree of sequence similarity with IDO1 nih.govmdpi.compreprints.org. However, IDO2 displays extremely low or negligible catalytic activity towards tryptophan in vitro compared to IDO1 nih.govmdpi.compreprints.orgfrontiersin.orguniprot.org. Its physiological role remains largely unclear and is a subject of ongoing investigation nih.govmdpi.compreprints.org. Some research suggests that IDO2 might function more as a signaling molecule rather than primarily as a tryptophan-degrading enzyme preprints.orgfrontiersin.org. While IDO1 is a significant inhibitor of effector T-cell-mediated responses, IDO2 has been implicated in different roles, including a potential pro-inflammatory mediator in B cell-mediated autoimmunity in some preclinical models nih.gov. IDO2 expression in normal human tissues is generally low, but it can be significant in various cancers preprints.org.

The differential functional roles and expression profiles of IDO1 and IDO2 highlight the importance of isoform selectivity when developing IDO inhibitors for research and therapeutic applications. Understanding whether an inhibitor targets one isoform preferentially or both is crucial for interpreting preclinical findings and predicting potential therapeutic outcomes. While this compound is described as a potent IDO inhibitor, specific detailed research findings regarding its selectivity profile towards IDO1 versus IDO2 were not explicitly identified in the available search results.

Tryptophan 2,3-Dioxygenase (TDO): Parallels and Distinctions in Tryptophan Catabolism

Tryptophan 2,3-dioxygenase (TDO) is another key enzyme involved in the initial step of tryptophan catabolism via the kynurenine pathway, similar to IDO frontiersin.orgpnas.orgresearchgate.netjcancer.org. Despite catalyzing the same biochemical reaction, TDO and IDO exhibit important parallels and distinctions in their expression, regulation, and substrate specificity frontiersin.orgpnas.orgresearchgate.net.

Parallels: Both IDO and TDO deplete tryptophan and produce kynurenine, contributing to the immunomodulatory effects of the kynurenine pathway frontiersin.orgjcancer.org. Both enzymes can be involved in the suppression of immune responses towards tumors frontiersin.orgekb.eg.

Distinctions:

Expression and Localization: TDO is predominantly expressed in the liver, where it plays a crucial role in maintaining systemic tryptophan homeostasis mdpi.comresearchgate.netjcancer.org. In contrast, IDO1 is more widely distributed across various tissues, including immune cells and tumor cells, and its expression is highly inducible by inflammatory stimuli like IFN-γ nih.govwikipedia.orgresearchgate.netjcancer.org.

Substrate Specificity: TDO is highly specific for L-tryptophan frontiersin.orgfrontiersin.orgpnas.orgjcancer.org. IDO1, however, exhibits a broader substrate range, capable of acting on D-tryptophan, 5-hydroxytryptophan, tryptamine, and serotonin, in addition to L-tryptophan frontiersin.orgfrontiersin.orgpnas.org.

Enzymatic Activity: The catalytic activity order for L-tryptophan among the three enzymes is generally considered to be IDO1 > TDO > IDO2 frontiersin.org.

Structure: IDO1 is a monomeric enzyme, whereas TDO is a homotetrameric enzyme frontiersin.orgpnas.org.

The existence of TDO poses a consideration for IDO-targeting strategies in cancer immunotherapy. TDO can potentially provide compensatory mechanisms for L-tryptophan depletion and kynurenine production if only IDO is inhibited nih.govekb.eg. Therefore, in certain tumor types where TDO is also expressed, dual or pan-inhibition of tryptophan-degrading enzymes (including IDO1, IDO2, and TDO) might be beneficial for improving therapeutic efficacy nih.govekb.eg. While this compound is characterized as an IDO inhibitor, specific data detailing its selectivity or inhibitory activity against TDO were not explicitly found in the provided search results.

Ido in 3: a Chemical Probe for Ido Activity Modulation

Development and Identification of IDO-IN-3 as an IDO Inhibitor

This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO) wikipedia.orgnih.govfishersci.ptuni.lu. Its development is part of a broader effort to discover small molecule inhibitors that can target IDO1, which is recognized as a valuable drug target in oncology citeab.com. While the specific details of its initial synthesis or discovery process are not extensively detailed in the provided search results, this compound is referenced as "Compound 4c" in some scientific literature, with its characterization described in a 2017 publication by Yue E.W. et al. nih.govuni.lu.

Preclinical Characterization of this compound as an Inhibitor

The preclinical characterization of this compound focuses on its inhibitory profile against IDO1 and its mechanism of action.

Inhibitory Profile Against IDO1 and Related Enzymes (e.g., TDO2, IDO2)

This compound demonstrates potent inhibitory activity against IDO. In a cell-free assay using human recombinant IDO1, this compound exhibits an IC50 value of 290 nM wikipedia.orguni.lu. Its potency is further confirmed in cellular contexts, where it shows an IC50 of 98 nM in IFN-gamma-stimulated human HeLa cells wikipedia.orgnih.govfishersci.ptuni.lu.

The indoleamine 2,3-dioxygenase enzyme family includes two isoforms, IDO1 and IDO2, along with tryptophan 2,3-dioxygenase (TDO2), which also metabolize tryptophan citeab.comwikidata.org. IDO1 is widely expressed and plays a significant role in immune regulation, while IDO2 is generally considered less pervasive and less catalytically efficient in tryptophan degradation citeab.comnih.gov. TDO2 is primarily found in the liver and is involved in maintaining systemic tryptophan levels . While this compound's inhibitory activity against IDO1 is well-documented, specific data on its inhibitory profile against TDO2 or IDO2 are not explicitly provided in the available search results. However, other well-known IDO1 inhibitors, such as Epacadostat, have demonstrated high selectivity for IDO1 over IDO2 and TDO2 wikipedia.orgnih.gov.

Table 1: Inhibitory Profile of this compound

Target EnzymeAssay TypeIC50 ValueCell Line/ContextReference
IDOCell-free assay290 nMHuman recombinant wikipedia.orguni.lu
IDOCellular assay98 nMHeLa cells wikipedia.orgnih.govfishersci.ptuni.lu

Mechanisms of Enzyme Inhibition by this compound (e.g., Competitive vs. Non-competitive)

The precise mechanism of enzyme inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive) is not explicitly detailed in the provided information. Generally, IDO inhibitors can exert their effects through various mechanisms, including direct competition with the substrate L-tryptophan for binding to the enzyme's catalytic domain, or via non-competitive interactions uni.lunih.gov. The kinetics of IDO1 inhibition can be complex due to factors such as the sequential binding of oxygen and L-tryptophan and the enzyme's redox state uni.lu.

Methodological Approaches for Profiling this compound Activity

Profiling the activity of IDO inhibitors like this compound involves both biochemical (cell-free) and cellular assay methodologies.

Biochemical Enzyme Activity Assays for this compound

Biochemical assays are fundamental for determining the direct inhibitory potency of compounds on the purified enzyme. For this compound, cell-free assays employing human recombinant IDO1 are utilized to ascertain its IC50 values uni.lu. In a typical enzymatic assay, purified ferric IDO1 is reduced by ascorbic acid, with methylene (B1212753) blue serving as an electron carrier to maintain enzyme activity, and catalase is added to prevent inhibition by hydrogen peroxide fishersci.pt. The enzymatic activity is commonly quantified by measuring the production of kynurenine (B1673888), the downstream metabolite of tryptophan, often by monitoring the absorption of the reaction product at wavelengths between 320 and 325 nm invivochem.com. Additionally, fluorogenic assay kits are available that use a developer that selectively reacts with N-formylkynurenine (NFK) to produce a fluorescent product, enabling high signal-to-background ratios guidetopharmacology.org. These assays can also be adapted to determine the mechanism of inhibition (reversible or irreversible) by pre-incubating the inhibitor with the enzyme and then diluting the mixture to observe dissociation kinetics invivochem.com.

Cellular Assays for this compound Efficacy in IDO-Expressing Cells

Cellular assays are crucial for evaluating the efficacy of this compound in a more biologically relevant context, accounting for cellular uptake, metabolism, and potential off-target effects. A common approach involves using human cell lines, such as HeLa cells, which are stimulated with interferon-gamma (IFN-γ) to induce IDO expression wikipedia.orgfishersci.ptuni.luuni.lu. The efficacy of this compound is then assessed by measuring the decrease in kynurenine levels in the cell culture supernatants wikipedia.orgfishersci.ptuni.lu.

Other methodological approaches for profiling IDO inhibitor activity in cells include:

Transfected Cell Lines: High expression-human IDO plasmid transfected HEK 293 cells are frequently used to evaluate IDO inhibitory activity at the cellular level uni.lu.

Cell Viability Assays: Assays like the MTT colorimetric assay can be employed to investigate any growth inhibitory effects of the compound on specific tumor cells uni.lu.

Yeast-Based Screening: Yeast-based screening assays, where human IDO expression restricts yeast growth in low tryptophan conditions, can be used to identify inhibitors by observing the restoration of yeast growth upon inhibition of IDO activity.

T-cell Proliferation Assays: These assays assess the immunoregulatory function of IDO by co-culturing T-cells with IDO-expressing cells (e.g., dendritic cells, fibroblasts) and the inhibitor. IDO activity depletes tryptophan, inhibiting T-cell proliferation, and an effective inhibitor would restore this proliferation uni.lu.

Assessment of Kynurenine Production and Tryptophan Depletion

The enzymatic activity of Indoleamine 2,3-dioxygenase (IDO) is directly quantifiable by measuring the depletion of its substrate, L-tryptophan, and the concomitant production of its primary metabolite, kynurenine guidetopharmacology.orgcenmed.comnih.govinvivochem.comnih.govwikipedia.orgwikipedia.orgciteab.com. This assessment is crucial for understanding the functional impact of IDO modulators like this compound in cellular and biological systems.

Methodology:

Cell Culture: Cells known to express IDO, such as interferon-gamma (IFN-γ)-stimulated immune cells (e.g., monocytes, dendritic cells, macrophages) or tumor cell lines that constitutively express or are induced to express IDO, are typically used guidetopharmacology.orgnih.govguidetopharmacology.org.

Compound Treatment: Cells are treated with varying concentrations of the chemical probe (e.g., this compound) for a defined period. Control groups include untreated cells and cells treated with a known IDO inhibitor (e.g., 1-Methyl-D-tryptophan or Epacadostat) to establish baseline and maximal inhibition, respectively invivochem.comwikipedia.org.

Sample Collection: After incubation, cell culture supernatants are collected. Cells may also be lysed to measure intracellular tryptophan and kynurenine levels.

Quantification:

Kynurenine Production: Kynurenine levels in the supernatant are commonly measured using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) . Kynurenine absorbs light at specific wavelengths (e.g., 360 nm) and emits at others (e.g., 480 nm), allowing for sensitive detection. The amount of kynurenine produced is inversely proportional to the inhibitory activity of the compound.

Tryptophan Depletion: L-tryptophan levels are also quantified in the supernatant and/or cell lysates using similar chromatographic methods (HPLC-UV or LC-MS/MS) invivochem.comwikipedia.orgwikipedia.orgciteab.com. Tryptophan depletion is a direct indicator of IDO activity; therefore, an effective IDO inhibitor would reduce tryptophan consumption.

Data Analysis: The concentrations of kynurenine and tryptophan are used to calculate the percentage of IDO inhibition or the kynurenine-to-tryptophan ratio, which serves as a robust indicator of IDO activity in a given cellular context invivochem.com. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of the compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique used to assess the direct binding of a compound to its target protein within intact cells or tissues guidetopharmacology.orgnih.govuni.lu. This method exploits the principle that when a ligand binds to a protein, it often induces a change in the protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation nih.govuni.lunih.gov. For this compound, CETSA would confirm its direct engagement with the IDO enzyme in a physiological context.

Methodology:

Cell Preparation: Cells are cultured and treated with the chemical probe (e.g., this compound) or a vehicle control. It is crucial that the cells remain intact to preserve the native intracellular environment nih.gov.

Thermal Challenge: Treated cells are then subjected to a range of increasing temperatures for a short period. At elevated temperatures, unbound proteins denature and aggregate, while proteins bound to a stabilizing ligand remain soluble nih.govuni.lu.

Cell Lysis and Separation: Following the heat treatment, cells are lysed, and insoluble protein aggregates are removed by centrifugation nih.gov. The soluble protein fraction, containing the thermally stabilized target protein, is retained for analysis.

Protein Detection and Quantification:

Western Blotting: The most common readout involves separating the soluble proteins by SDS-PAGE and detecting the target protein (IDO1) using specific antibodies via Western blotting nih.govnih.gov. The amount of soluble IDO1 remaining at each temperature reflects its thermal stability.

High-Throughput Methods: For higher throughput, methods like enzyme fragment complementation (EFC) or mass spectrometry (MS-CETSA) can be employed to quantify the soluble target protein citeab.comnih.gov. MS-CETSA allows for simultaneous quantification of thousands of proteins, providing a proteome-wide view of target engagement uni.lu.

Data Analysis: A thermal denaturation curve is generated by plotting the amount of soluble target protein against temperature. A shift in the melting temperature (Tm) or an increase in the amount of soluble protein at higher temperatures in the presence of the compound, compared to the control, indicates direct target engagement and stabilization nih.gov. Dose-response curves at a fixed temperature can also be generated to determine the compound's binding affinity in cells uni.lu.

While specific data for this compound using these assays are not presented here, these methodologies are standard for characterizing the cellular activity and target engagement of compounds designed to modulate IDO activity.

Mechanistic Investigations of Ido in 3 Action at Molecular and Cellular Levels

IDO-IN-3 Impact on Tryptophan-Kynurenine Pathway Flux

The tryptophan-kynurenine pathway (KP) is the primary route for the catabolism of the essential amino acid L-tryptophan (Trp). wikipedia.orgfishersci.ptresearchgate.netwikipedia.orgguidetopharmacology.orgfishersci.atnih.govnih.govuni.lu Indoleamine 2,3-dioxygenase (IDO), particularly IDO1, catalyzes the initial and rate-limiting step in this pathway, converting tryptophan into N'-formylkynurenine, which is then rapidly metabolized to kynurenine (B1673888) (Kyn) and other downstream products. wikipedia.orgwikipedia.org

As a potent IDO inhibitor, this compound directly interferes with this enzymatic conversion. Its action leads to a decrease in the degradation of tryptophan and a reduction in the production of kynurenine. This modulation of the tryptophan-kynurenine pathway flux by this compound results in increased local tryptophan concentrations and decreased kynurenine levels. The balance between tryptophan and kynurenine in the microenvironment is critical for immune cell function, as tryptophan depletion and kynurenine accumulation are known to contribute to immunosuppression.

The inhibitory potency of this compound is summarized in the following table:

TargetIC50 ValueCell LineReference
IDO290 nMN/A wikipedia.orgwikipedia.orgfishersci.camims.com
IDO98 nMHeLa cell wikipedia.orgwikipedia.orgfishersci.camims.com

Modulation of Downstream Signaling Pathways by this compound

Inhibition of IDO by compounds like this compound impacts several key intracellular signaling pathways that are sensitive to tryptophan availability and kynurenine metabolites.

General Control Nonderepressible-2 (GCN2) Kinase Pathway

The General Control Nonderepressible-2 (GCN2) kinase is a stress-response kinase that senses amino acid deprivation, including tryptophan depletion, by binding to uncharged transfer RNA (tRNA). wikipedia.orgnih.gov Activation of IDO leads to tryptophan depletion, which in turn activates GCN2. fishersci.cawikipedia.orgnih.gov GCN2 activation results in the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which globally represses protein synthesis while selectively promoting the translation of specific mRNAs involved in stress responses. wikipedia.org

By inhibiting IDO, this compound is expected to prevent or reduce tryptophan depletion, thereby mitigating the activation of the GCN2 kinase pathway. This action can alleviate the metabolic stress response induced by IDO activity, potentially restoring normal protein translation and cellular function in immune cells.

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, metabolism, and protein synthesis, acting as a sensor of nutrient availability. wikipedia.orgfishersci.camims.comnih.govkau.edu.sa Tryptophan depletion, often a consequence of IDO activity, leads to the inactivation of mTOR signaling. kau.edu.sa This suppression of mTOR can contribute to T-cell anergy and impaired immune responses. kau.edu.sa

This compound, by inhibiting IDO and preserving tryptophan levels, is anticipated to counteract the IDO-mediated suppression of mTOR signaling. This restoration of mTOR activity can support cellular growth, proliferation, and protein synthesis, which are crucial for effective immune cell function.

Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating immune responses. sci-hub.sescispace.comnih.govwikipedia.orgresearchgate.netresearchgate.netuni-freiburg.de Kynurenine, a major metabolite produced by IDO activity, acts as an endogenous ligand for AhR, leading to its activation. nih.govresearchgate.netresearchgate.net Activation of AhR by kynurenine can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immune responses, contributing to an immunosuppressive microenvironment. nih.govresearchgate.netresearchgate.net

By reducing kynurenine levels through IDO inhibition, this compound is expected to diminish the activation of the AhR pathway. This modulation can lead to a reduction in AhR-mediated immunosuppressive effects, potentially favoring a more pro-inflammatory or anti-tumor immune response.

Noncanonical Nuclear Factor-κB (NF-κB) Signaling

The noncanonical Nuclear Factor-κB (NF-κB) signaling pathway is involved in various cellular processes, including immune regulation and inflammation. guidetopharmacology.orgciteab.comresearchgate.net IDO expression and activity can be influenced by and, in turn, influence the noncanonical NF-κB pathway. researchgate.netnih.govnih.gov This pathway has been shown to be required for IDO induction in certain immune cells, such as dendritic cells, and can contribute to the establishment of immunoregulatory phenotypes. nih.gov

While direct studies detailing this compound's specific impact on noncanonical NF-κB signaling are not extensively documented, as an IDO inhibitor, its action in reducing IDO activity could indirectly influence this pathway. By reducing IDO-mediated effects, this compound may modulate the downstream signaling events that are linked to IDO-induced noncanonical NF-κB activation, potentially altering the inflammatory and immunoregulatory landscape.

This compound Effects on Immune Cell Phenotype and Function In Vitro

The primary role of IDO in immune regulation is its ability to suppress T-cell proliferation and promote the generation of regulatory T cells (Tregs) through tryptophan depletion and kynurenine accumulation. In vitro studies of IDO inhibition generally demonstrate a reversal of these immunosuppressive effects.

Given its potent IDO inhibitory activity, this compound is expected to:

Restore T-cell proliferation and activation: By preventing tryptophan depletion, this compound can support the metabolic needs of proliferating T cells, thereby enhancing their activation and effector functions in vitro.

Reduce the induction or function of regulatory T cells (Tregs): The IDO pathway is known to contribute to Treg differentiation and function. Inhibition of IDO by this compound could therefore lead to a decrease in the number or suppressive capacity of Tregs in an in vitro setting.

Modulate antigen-presenting cell (APC) function: IDO expression in APCs, such as dendritic cells (DCs) and macrophages, can lead to an immunosuppressive phenotype. researchgate.net By inhibiting IDO, this compound may help maintain or restore the immunogenicity of APCs, enhancing their ability to activate T cells in vitro.

These in vitro effects collectively suggest that this compound, by inhibiting IDO, can shift the immune microenvironment from an immunosuppressive state towards one that supports robust immune responses.

Regulation of Effector T-cell Proliferation and Function

Indoleamine 2,3-dioxygenase (IDO) activity is known to suppress effector T-cell proliferation and induce a state of anergy or apoptosis in these cells. This occurs primarily through the depletion of tryptophan in the local microenvironment and the accumulation of tryptophan catabolites like kynurenine. bldpharm.com IDO can affect both CD4+ and CD8+ T cells, leading to inhibited proliferation and reduced survival. For instance, tryptophan starvation can disrupt the T-cell cycle, while kynurenine or 3-hydroxyanthranilic acid (3-HAA) can directly inhibit T-cell proliferation. bldpharm.com

As a potent IDO inhibitor, this compound is expected to counteract these immunosuppressive effects, thereby promoting effector T-cell proliferation and enhancing their function. Inhibition of IDO has been shown to boost T-cell immunity against various antigens, including viral and tumor-associated antigens, by eliminating IDO-expressing suppressive cells. Studies involving IDO inhibition have demonstrated increased numbers of activated and functional CD4+ T-cells, influenza-specific CD8+ T-cells, and effector memory cells. Furthermore, IDO inhibition can enhance both Th1 and Th17 responses in CD4+ T-cells, which are typically associated with pro-inflammatory and anti-tumor immunity.

Impact on Regulatory T-cell (Treg) Differentiation and Suppressive Activity

IDO plays a critical role in promoting the differentiation and enhancing the suppressive activity of regulatory T cells (Tregs), particularly Foxp3+ Tregs. bldpharm.com Tryptophan depletion and the presence of kynurenines can induce the conversion of naive CD4+CD25– T cells into highly suppressive CD4+CD25+Foxp3+ Treg cells. IDO-expressing dendritic cells (DCs) are particularly effective at driving the differentiation of naive CD4+ T cells towards an inducible Treg phenotype and directly activating mature, pre-existing Tregs for enhanced suppression. Moreover, IDO has been shown to prevent the inflammation-induced conversion or "reprogramming" of Tregs into pro-inflammatory Th17-like cells, thereby stabilizing their suppressive phenotype.

Consequently, the action of this compound, as an IDO inhibitor, would involve the inhibition of Treg differentiation and expansion, and a reduction in their suppressive activity. Blocking IDO activity can lead to the loss of suppressor activity by Tregs and their concomitant conversion into a pro-inflammatory Th17-like phenotype, driven by cytokines like IL-6. This shift in Treg phenotype and function is crucial for reversing IDO-mediated immune tolerance.

Modulation of Dendritic Cell Immunogenicity and Maturation

IDO significantly influences the immunogenicity and maturation of dendritic cells (DCs), often skewing them towards a tolerogenic phenotype. bldpharm.com IDO-expressing DCs inhibit co-stimulatory molecules like CD86, promote co-inhibitory programmed cell death ligand 1 (PD-L1) expression, and suppress antigen uptake, which collectively compromises their ability to activate T cells. bldpharm.com IDO also suppresses the secretion of pro-inflammatory cytokines such as IL-12 while enhancing the production of anti-inflammatory cytokines like IL-10 in DCs, leading to the induction of tolerogenic T-cell phenotypes. bldpharm.com

The action of this compound, by inhibiting IDO, is expected to enhance DC immunogenicity and promote their maturation. Silencing IDO in DCs has been shown to lead to superior potency in activating allogeneic T cells. This enhancement in immunogenic function involves improved antigen presentation and a shift in co-stimulatory molecule expression, making DCs more effective at priming and activating T-cell responses.

Effects on Myeloid-Derived Suppressor Cells (MDSCs) and Natural Killer (NK) Cells

Myeloid-Derived Suppressor Cells (MDSCs): IDO expression and activity are strongly correlated with the expansion and suppressive function of myeloid-derived suppressor cells (MDSCs). MDSCs contribute to immunosuppression by promoting Treg expansion, often through an IDO-dependent mechanism that can involve STAT3 phosphorylation. The activation of IDO in MDSCs contributes to their ability to suppress anti-tumor CD8+ T cells.

Therefore, this compound, by inhibiting IDO, would be expected to impede MDSC expansion and diminish their immunosuppressive activity. This could lead to a reduction in MDSC-driven tumor growth and an enhancement of anti-tumor immune responses.

Natural Killer (NK) Cells: IDO has been shown to inhibit the function of natural killer (NK) cells. This inhibition can occur through the accumulation of tryptophan metabolites like kynurenine, which suppress the surface expression of activating receptors such as NKp46 and NKG2D, and can also induce NK cell apoptosis.

The action of this compound would involve restoring or enhancing NK cell function by counteracting the IDO-mediated suppression. Blocking IDO has been demonstrated to restore NK cell cytolytic activity and receptor expression, thereby improving their ability to target and eliminate aberrant cells.

Influence on Cytokine and Chemokine Production Profiles

IDO activity significantly modulates the cytokine and chemokine production profiles within the immune microenvironment. IDO typically suppresses the production of pro-inflammatory cytokines such as IL-12 and enhances the secretion of anti-inflammatory cytokines like IL-10. bldpharm.com Furthermore, IDO can influence the levels of other key cytokines, including IFN-γ, IL-17, IL-6, and TNF-α. For instance, IDO deficiency can lead to increased IFN-γ and IL-17, and decreased IL-4 and IL-10. IDO also actively suppresses IL-6 production, which is required for the conversion of Tregs into Th17-like effector cells.

As an IDO inhibitor, this compound would be expected to reverse these effects, leading to a shift towards a more pro-inflammatory cytokine profile. This includes potentially increasing levels of IL-12, IFN-γ, IL-6, and TNF-α, while decreasing IL-10. This modulation of cytokine and chemokine balance is critical for reshaping the immune response from a tolerogenic to an immunogenic state.

Preclinical Evaluation of Ido in 3 in in Vivo Disease Models

Efficacy of IDO Inhibitors in Immunosuppressive Tumor Microenvironments

The tumor microenvironment (TME) is often characterized by high IDO expression, which fosters an immunosuppressive milieu, allowing tumor cells to evade immune surveillance. Inhibition of IDO activity aims to reverse this immunosuppression and enhance anti-tumor immunity.

Anti-Tumor Immune Response Augmentation in Syngeneic and Xenograft Models

Preclinical investigations have demonstrated that IDO inhibition can augment anti-tumor immune responses in various animal models. In Lewis lung cancer (LLC) cell-bearing C57BL/6 mice, treatment with the IDO inhibitor 1-methyl-tryptophan (1-MT) in combination with radiotherapy significantly suppressed tumor growth and reduced tumor size, indicating a synergistic effect that relieves immunosuppression spandidos-publications.com. This combined therapy led to the upregulation of dendritic cell (DC) maturation markers, including CD80, CD86, and MHC II, in spleen DCs spandidos-publications.com. Furthermore, it resulted in the downregulation of CD4, CD25, and forkhead box protein P3 (FoxP3) in lymphocytes, and decreased expression levels of inhibitory receptors and ligands such as PD-L1, PD-1, TIM-3, BTLA, and galectin-9 spandidos-publications.com.

Another apo-IDO1 inhibitor, B37, demonstrated potent anti-tumor efficacy in a mouse colon cancer CT26 syngeneic model in BALB/c mice and an azoxymethane/dextran sulfate (B86663) sodium-induced colon carcinogenesis model in C57BL/6 mice by activating the host immune system aai.org. The combination of B37 with an anti-PD1 antibody synergistically inhibited tumor growth aai.org. Similarly, the novel small molecule IDO1 inhibitor NTRC 3883-0 was shown to release the inhibitory effect of IDO1 on CD8-positive T cell proliferation in co-cultures frontiersin.org. In a syngeneic mouse model using IDO1-overexpressing B16F10 melanoma cells, NTRC 3883-0 effectively counteracted the IDO1-induced modulation of L-tryptophan and L-kynurenine levels, confirming its in vivo target modulation frontiersin.org. However, in this specific B16F10 model, no direct effect on tumor growth rate was observed with NTRC 3883-0 treatment frontiersin.org.

Table 1: Anti-Tumor Immune Response Augmentation by IDO Inhibitors

IDO Inhibitor/InterventionAnimal ModelKey Immune Response AugmentationsRelevant Snippet
1-methyl-tryptophan (1-MT) + RadiotherapyLewis Lung Cancer (LLC) in C57BL/6 miceUpregulation of CD80, CD86, MHC II in spleen DCs; Downregulation of CD4, CD25, FoxP3 in lymphocytes; Decreased PD-L1, PD-1, TIM-3, BTLA, galectin-9 expression. spandidos-publications.com
B37CT26 syngeneic model (BALB/c mice); Azoxymethane/dextran sulfate sodium-induced colon carcinogenesis model (C57BL/6 mice)Activation of host immune system; Synergistic inhibition of tumor growth with anti-PD1 Ab. aai.org
Apo-IDO1 inhibitors (general)CT26 syngeneic model (BALB/C mice)Significant activation of intratumoral immune cells (T cells, macrophages, NK cells). aai.org
NTRC 3883-0IDO1-overexpressing B16F10 melanoma in miceReleased inhibitory effect on CD8+ T cell proliferation; Counteracted L-tryptophan and L-kynurenine modulation. frontiersin.org

Impact on Tumor Growth and Metastasis in Animal Models

IDO inhibition has been shown to impact tumor growth and metastasis in various animal models. In the subcutaneous Lewis lung cancer model, 1-MT significantly suppressed tumor growth, and synergistic anti-tumor effects were observed when combined with radiotherapy spandidos-publications.com. Similarly, in a murine glioma model, oral administration of 1-MT significantly suppressed subcutaneous tumor growth, and mice with intracranially inoculated IDO knockdown cells had a significantly longer survival period nih.gov.

Genetic evidence also supports the role of IDO in tumorigenesis and metastasis. IDO-deficiency in mouse models of oncogenic KRAS-induced lung carcinoma and breast carcinoma-derived pulmonary metastasis resulted in a reduced lung tumor burden and improved survival nih.gov. Specifically, survival was significantly increased in Ido1-nullizygous hosts challenged with 4T1 breast carcinoma cells nih.gov. In a syngeneic model of lung cancer, IDO deficiency led to a significant reduction in tumor burden nih.govnih.gov.

Table 2: Impact of IDO Inhibition on Tumor Growth and Metastasis

IDO Inhibitor/InterventionAnimal ModelEffect on Tumor Growth/MetastasisRelevant Snippet
1-methyl-tryptophan (1-MT)Lewis Lung Cancer (LLC) in C57BL/6 miceSignificantly suppressed tumor growth and reduced tumor size (especially with RT). spandidos-publications.com
1-methyl-tryptophan (1-MT) / IDO knockdownMurine glioma (subcutaneous and intracranial models)Significantly suppressed subcutaneous tumor growth; Longer survival in intracranial IDO knockdown models. nih.gov
IDO-deficiency (Ido1-/-)Oncogenic KRAS-induced lung carcinoma; Breast carcinoma-derived pulmonary metastasis (4T1 cells)Reduced lung tumor burden; Improved survival; Impeded development of pulmonary metastases. nih.gov
IDO deficiencySyngeneic lung cancer modelSignificant reduction in tumor burden. nih.govnih.gov
B37CT26 syngeneic model; Colon carcinogenesis modelPotent anti-tumor efficacy; Synergistic inhibition of tumor growth with anti-PD1 Ab. aai.org

Effects on Immune Cell Infiltration within the Tumor Microenvironment

IDO inhibition influences the composition and activity of immune cells within the tumor microenvironment. In Lewis lung cancer models, combined therapy with 1-MT and radiotherapy led to the downregulation of CD4, CD25, and FoxP3 in lymphocytes, suggesting a reduction in regulatory T cells (Tregs) spandidos-publications.com. IDO overexpression has been reported to stimulate anergy of effector T-cells while enhancing Treg activity, and IDO-expressing antigen-presenting cells (APCs) and myeloid-derived suppressor cells (MDSCs) infiltrate the TME, contributing to immune escape frontiersin.org.

Studies on IDO deficiency have shown a significant reduction in tumor-infiltrating MDSCs and a decrease in the infiltration of programmed death receptor-1 (PD-1)-expressing CD8+ T cells in a syngeneic lung cancer model nih.govnih.gov. Furthermore, IDO-deficient MDSCs exhibited downregulated nutrient-sensing AMP-activated protein kinase (AMPK) activity, while IDO-deficient CD8+ T cells showed AMPK activation, associated with enhanced effector function nih.govnih.gov. However, some apo-IDO1 inhibitors, while activating intratumoral immune cells like T cells, macrophages, and NK cells, also stimulated the infiltration of M2 macrophages and prompted monocytes and macrophages to secrete elevated levels of IL-6, which activated the JAK2/STAT3 pathway in tumor cells aai.org. This suggests complex interactions within the TME that can lead to resistance to immune-mediated killing aai.org.

Table 3: Effects of IDO Inhibition on Immune Cell Infiltration

IDO Inhibitor/InterventionAnimal ModelEffect on Immune Cell Infiltration/FunctionRelevant Snippet
1-methyl-tryptophan (1-MT) + RadiotherapyLewis Lung Cancer (LLC) in C57BL/6 miceDownregulation of CD4, CD25, FoxP3 in lymphocytes; Decreased inhibitory receptor/ligand expression. spandidos-publications.com
IDO deficiencySyngeneic lung cancer modelSignificant reduction in tumor-infiltrating MDSCs; Decreased infiltration of PD-1-expressing CD8+ T cells. nih.govnih.gov
IDO deficiencyOncogenic KRAS-induced lung carcinoma; Breast carcinoma-derived pulmonary metastasisCompromised MDSCs; Attenuated IL-6 induction. nih.gov
Apo-IDO1 inhibitors (general)CT26 syngeneic model (BALB/C mice)Activated intratumoral T cells, macrophages, NK cells; Stimulated infiltration of M2 macrophages; Elevated IL-6 secretion by monocytes/macrophages. aai.org

IDO Inhibitors in Animal Models of Inflammatory Conditions

IDO plays a crucial role in immune homeostasis and is often induced during inflammation as a counter-regulatory mechanism to limit immune responses nih.govfrontiersin.org. Elevated IDO activity is observed in various chronic inflammatory syndromes, including autoimmune diseases frontiersin.org.

Modulation of Immune Responses in Experimental Autoimmune Models

The role of IDO in autoimmune diseases is complex, with its inhibition often leading to exacerbated inflammation. In experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis (MS), inhibition of IDO activity by daily subcutaneous administration of 1-methyl-DL-tryptophan significantly exacerbated the disease, as shown by clinical disease scores researchgate.netnih.gov. This suggests that local IDO expression during inflammation acts as a self-protection mechanism to limit antigen-specific immune responses in the central nervous system (CNS) researchgate.net. Conversely, one study found that an IDO inhibitor (INCB024360) mitigated the clinical signs of EAE, reducing cytokine levels and neurotoxic metabolites in various tissues nih.gov. This highlights potential context-dependent effects or differences between inhibitors.

In collagen-induced arthritis (CIA), an animal model of rheumatoid arthritis (RA), inhibition of IDO activity or genetic knockout of the IDO gene was shown to increase the severity of the disease nih.govresearchgate.netcore.ac.uk. This increased severity was associated with elevated numbers of pathogenic Th1 and Th17 cells in the joints and draining lymph nodes nih.govresearchgate.net. Administration of 1-MT after disease onset increased the severity of CIA, enhancing both cellular and humoral immune responses and promoting a more dominant Th1 polarization nih.govcore.ac.uk.

However, in contrast to these findings, IDO1 deficiency did not affect inflammation in mouse models of systemic juvenile idiopathic arthritis (sJIA) and secondary hemophagocytic lymphohistiocytosis (sHLH), or in a T cell-triggered cytokine release syndrome plos.org. This suggests that other tryptophan-catabolizing enzymes, such as IDO2 and tryptophan 2,3-dioxygenase (TDO), might compensate for the lack of IDO1 in these specific contexts plos.org.

In atherosclerosis, an inflammatory vascular disease, ApoE-deficient mice lacking IDO (ApoE-/-Indo-/-) developed larger atherosclerotic lesions and an unfavorable lesion phenotype pnas.org. This indicates a protective role for IDO in this inflammatory condition pnas.org.

Table 4: Modulation of Immune Responses by IDO Inhibitors in Autoimmune Models

IDO Inhibitor/InterventionAnimal ModelEffect on Disease/Immune ResponseRelevant Snippet
1-methyl-DL-tryptophan (1-MT)Experimental Autoimmune Encephalomyelitis (EAE)Significantly exacerbated EAE clinical disease scores. researchgate.netnih.gov
IDO inhibitor (INCB024360)Experimental Autoimmune Encephalomyelitis (EAE)Mitigated clinical signs of EAE; Reduced cytokine levels and neurotoxic metabolites. nih.gov
1-methyl-tryptophan (1-MT) / IDO knockoutCollagen-Induced Arthritis (CIA)Increased severity of CIA; Elevated pathogenic Th1 and Th17 cells; Enhanced cellular/humoral immune response. nih.govresearchgate.netcore.ac.uk
IDO1 deficiencySystemic Juvenile Idiopathic Arthritis (sJIA); Secondary Hemophagocytic Lymphohistiocytosis (sHLH)No effect on inflammation or disease progression. plos.org
IDO deficiency (ApoE-/-Indo-/-)Atherosclerosis (ApoE-/- mice)Developed larger atherosclerotic lesions; IDO played a protective role. pnas.org

Pharmacodynamic Biomarkers of IDO-IN-3 Activity in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial in preclinical evaluation to confirm target engagement and assess the biological activity of a therapeutic compound. For IDO inhibitors, key biomarkers typically include the kynurenine-to-tryptophan ratio and changes in immune cell populations, reflecting the modulation of the kynurenine (B1673888) pathway and its downstream immunological effects. While this compound has been identified as a potent IDO inhibitor in vitro, detailed preclinical in vivo studies specifically evaluating its pharmacodynamic biomarkers, such as the kynurenine-to-tryptophan ratio in biological fluids and tissues or its direct impact on immune cell population dynamics and functional markers, are not extensively reported in the publicly available scientific literature.

Kynurenine-to-Tryptophan Ratio in Biological Fluids and Tissues

The kynurenine-to-tryptophan (Kyn/Trp) ratio is a widely recognized and sensitive pharmacodynamic biomarker for assessing IDO enzymatic activity. researchgate.netglpbio.com IDO catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine. labcompare.comresearchgate.netresearchgate.netcaymanchem.com An increase in IDO activity leads to a decrease in tryptophan levels and an increase in kynurenine, thereby elevating the Kyn/Trp ratio. labcompare.comglpbio.comnih.gov Conversely, effective IDO inhibition is expected to reduce this ratio. researchgate.netmedchemexpress.com

In vitro studies have demonstrated this compound's inhibitory potency against IDO. It exhibits an IC50 of 290 nM against IDO and a more potent IC50 of 98 nM in interferon-gamma (IFN-γ)-stimulated HeLa cells, where it decreases kynurenine levels after 48 hours. cenmed.comadooq.comglpbio.com This in vitro data suggests that this compound can effectively inhibit IDO-mediated tryptophan catabolism at the cellular level.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay TypeIC50 (nM)Cell Line (if applicable)Reference
IDOEnzymatic Assay290N/A cenmed.comfishersci.atglpbio.com
IDOCellular Assay98HeLa cells (IFN-γ stimulated) cenmed.comadooq.comglpbio.com

However, specific data detailing the effects of this compound on the Kyn/Trp ratio in various biological fluids (e.g., plasma, serum) or tissues (e.g., tumor, liver) from in vivo preclinical models are not available in the provided search results. Preclinical studies with other IDO inhibitors, such as M4112, have shown significant, dose-dependent reductions in the kynurenine:tryptophan ratio in tumor and liver tissues in mouse models. medchemexpress.com Similarly, other IDO inhibitors like PCC0208009, INCB024360, and NLG919 have been shown to dose-dependently suppress the Kyn/Trp ratio in plasma and tumors of B16F10 and CT26 tumor-bearing mice. researchgate.net While these examples highlight the utility of the Kyn/Trp ratio as a PD biomarker for IDO inhibitors in general, direct evidence for this compound in in vivo settings is not reported.

Immune Cell Population Dynamics and Functional Markers

IDO plays a critical role in immune regulation by influencing the proliferation, activation, and survival of various immune cell populations, particularly T cells. labcompare.comresearchgate.netcaymanchem.com IDO activation leads to tryptophan depletion and accumulation of kynurenine metabolites, which can suppress effector T-cell proliferation, activate mesenchymal stromal cells, differentiate dendritic cells, and recruit regulatory T-cells (Tregs). labcompare.comresearchgate.netcaymanchem.comnih.gov Consequently, IDO inhibition aims to reverse this immunosuppressive microenvironment, leading to changes in immune cell dynamics and functional markers.

Preclinical studies with other IDO inhibitors have demonstrated their ability to modulate immune cell populations. For instance, IDO1 blockade has been shown to increase local cytotoxic T-cell proliferation and decrease tumor xenograft growth in mouse models of melanoma. nih.gov Knockout of IDO1 in mouse models has also revealed an enhancement of the therapeutic efficacy of PD-1/PD-L1 and CTLA-4 inhibitors, suggesting synergistic efficacy with checkpoint inhibitors. Furthermore, IDO deficiency has been associated with a significant decrease in brain-resident Tregs and an increased frequency of CD8+ T cells in mouse glioma models, leading to effective tumor rejection.

While the general mechanisms of IDO inhibition on immune cell populations are well-established for the class of IDO inhibitors, specific preclinical in vivo data detailing the effects of this compound on immune cell population dynamics (e.g., changes in CD4+, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) or functional markers (e.g., cytokine production, T-cell activation markers) are not available in the provided search results. Therefore, a detailed discussion of this compound's specific impact on these biomarkers in preclinical studies cannot be provided based on the current information.

Combinatorial Approaches with Ido in 3 for Enhanced Immunomodulation

Rationale for Combination Strategies in Preclinical Settings

IDO, an enzyme involved in tryptophan catabolism, plays a crucial role in inducing immune tolerance within the tumor microenvironment guidetopharmacology.orgmetabolomicsworkbench.org. Its activity leads to the depletion of tryptophan and the accumulation of kynurenine (B1673888), which activates the aryl hydrocarbon receptor (AHR), ultimately suppressing effector T cells and promoting the differentiation and activation of regulatory T cells (Tregs) guidetopharmacology.orgmetabolomicsworkbench.org.

The primary rationale for combining IDO-IN-3 with other agents stems from the observation that single-agent IDO inhibition is often insufficient to fully reverse the complex immunosuppressive milieu of tumors guidetopharmacology.orgfluoroprobe.commetabolomicsworkbench.org. By targeting multiple inhibitory pathways simultaneously, combination therapies aim to achieve a more comprehensive and durable anti-tumor immune response. For instance, combining IDO inhibition with immune checkpoint blockade can lead to further activation of effector T cells and suppression of Tregs, thereby enhancing anti-tumor immunity guidetopharmacology.org. Preclinical data also suggest that IDO inhibition can help to overcome chemoresistance, providing a strong basis for its combination with conventional cancer treatments guidetopharmacology.org.

Synergy with Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1, CTLA-4) in Animal Models

Preclinical studies have consistently demonstrated synergistic anti-tumor effects when IDO inhibitors are combined with immune checkpoint inhibitors (ICIs) targeting PD-1/PD-L1 and CTLA-4 guidetopharmacology.orgcenmed.comfluoroprobe.commetabolomicsworkbench.orgcenmed.comciteab.comnih.govguidetomalariapharmacology.orglipidmaps.orgnih.gov. This synergy is often characterized by an increase in intratumoral CD8+ T cells and a restoration of interleukin (IL)-2 production, crucial for effective anti-tumor immunity guidetopharmacology.org.

In murine B16.SIY melanoma models, combinations of anti-CTLA-4, anti-PD-L1, and the IDO inhibitor INCB23843 (a representative this compound compound) showed significantly improved tumor control and, in many cases, complete tumor rejection compared to single treatments fluoroprobe.com. The mechanism of this synergy was primarily attributed to the direct reactivation of T cells in situ, leading to an increased capacity of tumor-infiltrating CD8+ T cells to produce IL-2 and proliferate fluoroprobe.com.

Ablation or knockout of IDO1 in mouse models of lung cancer and melanoma has been shown to enhance the therapeutic efficacy of PD-1/PD-L1 inhibitors and CTLA-4 inhibitors, further supporting the synergistic potential cenmed.com. PF-06840003, a highly selective IDO-1 inhibitor, demonstrated reduced intratumoral kynurenine levels and inhibited tumor growth in multiple preclinical syngeneic mouse models when combined with ICIs nih.gov. Similarly, the combination of B37, an apo-IDO1 inhibitor, with an anti-PD1 antibody synergistically inhibited tumor growth in a mouse colon cancer CT26 syngeneic model. In a glioblastoma model, the simultaneous triple combination of whole brain radiotherapy, an anti-PD-1 monoclonal antibody, and a pharmacological IDO enzyme inhibitor led to a remarkable synergistic durable survival improvement.

Combinatorial Strategy (this compound + ICI)Animal ModelKey FindingsReference
INCB23843 + anti-CTLA-4 / anti-PD-L1B16.SIY melanomaMarkedly improved tumor control; complete tumor rejection in many mice; increased intratumoral CD8+ T cells; restored IL-2 production and proliferation of T cells fluoroprobe.com
IDO1 knockout + PD-1/PD-L1 inhibitors / CTLA-4 inhibitorsLung cancer, melanomaEnhanced therapeutic efficacy of ICIs cenmed.com
PF-06840003 + Immune Checkpoint InhibitorsMultiple preclinical syngeneic modelsReduced intratumoral kynurenine levels (>80%); inhibited tumor growth nih.gov
B37 + anti-PD1 antibodyCT26 syngeneic colon cancerSynergistically inhibited tumor growth
IDO inhibitor + anti-PD-1 mAb + RadiotherapyGlioblastomaSynergistic durable survival improvement

Combination with Conventional Therapies (e.g., Chemotherapy, Radiotherapy) in Preclinical Models

This compound has also been explored in combination with conventional cancer therapies, demonstrating enhanced anti-tumor effects in preclinical settings.

Chemotherapy: Preclinical data indicate that IDO inhibition can help overcome chemoresistance guidetopharmacology.org. Indoximod (D-1-methyltryptophan), an IDO pathway inhibitor, when combined with cytotoxic chemotherapy such as docetaxel (B913) or paclitaxel, showed greater in vivo anti-tumor effects than either agent alone in MMTV-neu mouse models of breast cancer. In a preclinical glioblastoma model, the addition of IDO-blocking drugs to temozolomide (B1682018) and radiation significantly enhanced survival by driving a vigorous, tumor-directed inflammatory response. Furthermore, significant in vivo efficacy was observed with IOM-E, a selective IDO1 inhibitor, in combination with gemcitabine (B846) and Abraxane in mouse pancreatic adenocarcinoma cells. A combination therapy involving gemcitabine and a superoxide (B77818) dismutase (SOD) mimetic was found to alter IDO, GCN2, and mTOR activation in myeloid-derived suppressor cells (MDSCs) and Lewis lung carcinoma cells (LLCs) within the tumor microenvironment, leading to improved glycolytic metabolism and function of CD8+ T cells in vivo, and a direct reduction in tumor burden even in the absence of MDSCs and CD8+ T cells.

Radiotherapy: IDO blockade has proven effective in combination with radiotherapy in preclinical models . In a 4T1 breast tumor-bearing mouse model, local radiotherapy combined with intratumoral CpG immunotherapy led to an upregulation of IDO expression in neoplastic epithelial cells. The systemic administration of 1-methyl-DL-tryptophan (1-MT), an IDO inhibitor, significantly decreased IDO activity and augmented the anti-tumor efficacy of the combined local radiotherapy and intratumoral CpG . This triple combination induced systemic anti-tumor effects, including decreased metastases and improved survival, in a CD8+ T-cell-dependent manner. Mathematical modeling studies have further supported the hypothesis that the synergistic action of combined radiotherapy and IDO inhibitory immunotherapy, such as with 1-MT, against glioblastoma is favored by a hypofractionated radiation treatment regimen delivered over a short time interval. Moreover, IDO inhibitors combined with radiotherapy have been shown to delay tumor growth by reversing T cell exhaustion.

Combinatorial Strategy (this compound + Conventional Therapy)Animal ModelKey FindingsReference
Indoximod + Docetaxel/PaclitaxelMMTV-neu breast cancerGreater in vivo anti-tumor effect than monotherapy
IDO-blocking drugs + Temozolomide + RadiationGlioblastomaSignificantly enhanced survival; vigorous, tumor-directed inflammatory response
IOM-E + Gemcitabine + AbraxaneMouse pancreatic adenocarcinomaSignificant in vivo efficacy
1-MT + Local Radiotherapy + Intratumoral CpG4T1 breast tumorDecreased IDO activity; reduced tumor growth; reduced immunosuppressive factors; systemic anti-tumor effects; improved survival
1-MT + RadiotherapyGlioblastomaSynergistic action favored by hypofractionated regimen; delayed tumor growth by reversing T cell exhaustion
This compound + Radiotherapy + Anti-PD-1 mAbGlioblastomaMedian survival: 40.5 days (younger mice), 31.5 days (older mice)

Exploration of Novel Combinatorial Partners for this compound

Beyond established immune checkpoint inhibitors and conventional therapies, researchers are actively exploring novel combinatorial partners for this compound to further enhance immunomodulation.

Targeted Therapies: Combining IDO inhibitors with various targeted therapies is a promising strategy for potential synergy guidetopharmacology.orgcenmed.com. Preclinical studies have shown that IDO inhibition contributes to the anti-tumor effects of imatinib (B729) in a gastrointestinal stromal tumor model by suppressing Tregs and augmenting CD8+ T cells guidetopharmacology.orgcenmed.com. IDO inhibitors are also being investigated to enhance the efficacy of targeted therapeutics, including RAS/RAF pathway inhibitors, PI3K/mTOR pathway inhibitors, and hypoxia-inducing agents.

STING Agonists: The combination of the STING (Stimulator of Interferon Genes) agonist diABZI with the IDO inhibitor 1-MT significantly inhibited tumor growth in murine models of colorectal cancer. This combination promoted the recruitment of CD8+ T cells and dendritic cells while decreasing myeloid-derived suppressor cells, demonstrating superior efficacy even compared to a three-drug combination that included PD-1 blockade.

CXCR-2 Inhibitors: In a preclinical mouse model of cervical cancer, the combined inhibition of IDO-1 (using DL-1MT) and C-X-C chemokine receptor type 2 (CXCR-2, using SB225002) significantly reduced the areas of cervical tumors, accompanied by decreased proliferation and increased apoptosis and intra-tumoral CD8 T cells.

Combinatorial Strategy (this compound + Novel Partner)Animal ModelKey FindingsReference
Imatinib + IDO inhibitionGastrointestinal stromal tumorSuppressed Tregs; augmented CD8+ T cells; contributed to anti-tumor effects guidetopharmacology.orgcenmed.com
diABZI (STING agonist) + 1-MTColorectal cancerSignificantly inhibited tumor growth; promoted CD8+ T cell and DC recruitment; decreased MDSCs
DL-1MT + SB225002 (CXCR-2 inhibitor)Cervical cancerReduced tumor areas (R1: 196.0 mm² to 58.24 mm²; R2: 149.6 mm² to 52.65 mm²); decreased proliferation; increased apoptosis and intra-tumoral CD8 T cells
CD40 agonists + EpacadostatMelanomaImproved immune infiltration; blunted tumor growth

Other Immunomodulators and Strategies: IDO-specific T cells can disrupt other immunosuppressive pathways, thereby altering the tumor microenvironment to be hostile to tumor cells by enhancing the growth and activation of various immune cells such as dendritic cells (DCs), natural killer (NK) cells, and effector T cells. It is hypothesized that IDO1-targeted therapeutic vaccine strategies may act synergistically when combined with other types of immunotherapy guidetomalariapharmacology.org. Given the potential for tryptophan 2,3-dioxygenase (TDO) to compensate for IDO1 inhibition, dual IDO1/TDO inhibitors, such as navoximod (B609430) (NLG-919), are being explored to more comprehensively limit tryptophan catabolism metabolomicsworkbench.org. Recombinant kynurenine-degrading enzymes (kynureninase or KYNase) have shown promise in preclinical studies by reducing kynurenine levels and increasing tumor-infiltrating effector T cells as monotherapy, and have also demonstrated synergistic activity with anti-PD-1. Additionally, combining CD40 agonists with IDO inhibitors (e.g., epacadostat) has been shown to improve immune infiltration and blunt tumor growth in preclinical melanoma models. Anti-VEGF antibodies, such as bevacizumab, are also considered appealing candidates for triple therapy with IDO1 and checkpoint inhibitors.

Methodological and Research Considerations in Ido in 3 Studies

Challenges in Assessing Target Engagement and Pathway Modulation by IDO InhibitorsAssessing the precise target engagement and pathway modulation of IDO inhibitors like IDO-IN-3 presents several challenges. One significant difficulty lies in the complexity of molecular interactions involved in selectively inhibiting IDO1guidetopharmacology.org. Furthermore, IDO inhibitors may not simultaneously suppress both the enzymatic activity and the expression of IDO, complicating comprehensive assessmentguidetopharmacology.org. Effective in vivo IDO inhibition can be hampered by factors such as low in vitro potency and similar plasma concentrations of the IDO substrateguidetopharmacology.org.

When IDO inhibitors are designed as tryptophan analogs, they must achieve concentrations in the target tissue comparable to or higher than tryptophan, or possess a superior affinity for IDO than the natural substrate wikipedia.org. Pharmacokinetic variations or off-target effects, including the activation of detoxification pathways or the mimicry of a nutritional signal due to tryptophan's structural similarity, can lead to inconsistent research outcomes wikipedia.org. Moreover, measuring in vivo IDO1 activity through kynurenine (B1673888) and tryptophan levels can be influenced by exogenous factors such as dietary intake, potentially confounding results nih.gov. The kynurenine pathway involves multiple enzymes, including IDO1, IDO2, and TDO2, all capable of degrading tryptophan, which introduces redundancy and makes complete inhibition of kynurenine synthesis challenging uni.lu. The varying roles of IDO isoforms, such as IDO2 being a poor producer of kynurenine despite its sequence homology to IDO1, further complicates the interpretation of its biological effects. Preclinical studies have also indicated that IDO inhibitors, when used as single agents, may have a negligible effect on established tumors, underscoring the need for combination therapies.

Standardization of In Vitro and In Vivo Models for this compound ResearchStandardization of both in vitro and in vivo models is crucial for ensuring the reproducibility and comparability of research findings in this compound studies. A stable IDO activity assay system is essential for the effective screening of novel IDO inhibitors and for evaluating their mechanisms of action.

In vitro experiments commonly involve evaluating the inhibitory effects of compounds on IDO activity in both cell-based and enzyme-based assays. These studies also assess the impact on IDO expression in specific cell lines, such as HeLa cells, and their ability to enhance the proliferation and activation of peripheral blood mononuclear cells (PBMC).

For in vivo investigations, studies typically include evaluating the pharmacokinetics and tumor distribution of this compound in animal models. Researchers also examine the compound's effects on the kynurenine to tryptophan (Kyn/Trp) ratio, a sensitive pharmacodynamic biomarker in plasma and tumor, and its anti-tumor efficacy in tumor-bearing mice models, such as CT26 and B16F10. The development of appropriate methods for tracking IDO1 activity, especially when the cancer-immune microenvironment is therapeutically modified, is vital nih.gov. Positron emission tomography (PET) imaging with radiotracers, such as 11C-l-1MTrp, has emerged as a robust method for assessing therapeutic efficacy and visualizing IDO1 dynamics in preclinical models nih.gov.

Importance of Multi-Omics Approaches in Elucidating this compound EffectsMulti-omics approaches, which integrate data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly recognized as indispensable for a comprehensive understanding of this compound's effects. This integrated approach is crucial for unraveling the complex molecular heterogeneity of diseases and elucidating underlying disease mechanisms. Multi-omics is vital for advancing precision medicine by facilitating the identification of novel biomarkers and therapeutic targets. By providing high-throughput datasets across multiple molecular layers, omics technologies enable comprehensive biological interpretations, offering insights into metabolic alterations and changes within the tumor microenvironment. These approaches can also provide simultaneous qualitative and quantitative results for numerous molecules, which is beneficial for effective therapeutic target screening.

Transcriptomic and Proteomic Analysis of this compound Treated Cells/TissuesTranscriptomic and proteomic analyses are powerful tools for investigating the cellular responses to this compound treatment. Transcriptome analysis quantifies differentially expressed gene profiles, often utilizing techniques like digital gene expression (DGE) analysis. Proteomic analysis, on the other hand, identifies differentially expressed proteins, employing methods such as isobaric tags for relative and absolute quantitation (iTRAQ) or mass spectrometry-based approaches.

The integration of mRNA and protein expression patterns is essential for a complete understanding of the mechanisms underlying a compound's effects. These analyses can reveal crucial changes in gene and protein expression related to biological characteristics and potential therapeutic targets. For instance, transcriptomic and proteomic studies can highlight affected cellular pathways, including those related to apoptosis, oxidative phosphorylation, cell cycle regulation, nucleotide metabolism, cell growth, and endocytosis. They can also investigate the impact of treatments on cellular profiles, such as inducing immunosuppressive characteristics. While the relationship between protein abundance and transcript abundance can be complex, their combined analysis is critical for robust biological interpretation.

Metabolomic Profiling of Kynurenine Pathway IntermediatesMetabolomic profiling, which focuses on measuring the levels of metabolites, offers direct insights into alterations within metabolic pathways following this compound treatment. The kynurenine pathway represents the primary metabolic route for tryptophan, yielding a range of bioactive metabolites including kynurenine (KYN), quinolinic acid, and 3-hydroxykynurenine.

Measuring the levels of tryptophan (Trp) and its metabolite kynurenine (Kyn) is a common and effective method for assessing IDO activity nih.gov. Inhibition of IDO1 by compounds like this compound is expected to lead to a reduction in the catalytic degradation of tryptophan to kynurenine, thereby altering the metabolite profile along the kynurenine pathway wikipedia.org. The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a sensitive pharmacodynamic (PD) biomarker in both plasma and tumor tissues for evaluating the efficacy of IDO inhibitors. Metabolomics can also uncover disturbances in the gut microbiota and the metabolites they produce, which can influence the tryptophan-kynurenine pathway. Furthermore, this profiling can demonstrate the impact on downstream products of the kynurenine pathway, such as NAD+.

Table 1: Key Research Findings on this compound Potency

Assay TypeIC50 ValueDescriptionCitation
IDO (Enzyme)290 nMPotent indoleamine 2,3-dioxygenase inhibitor
HeLa Cell98 nMInhibition of IDO1 in IFN-gamma-stimulated human HeLa cells, assessed by decrease in kynurenine levels after 48 hours

Table 2: Kynurenine/Tryptophan (Kyn/Trp) Ratio Inhibition by IDO Inhibitors in B16F10-bearing Mice (High Dose Group: 1.0 mmol/kg)

IDO InhibitorInhibition Rate of Kyn/Trp in Plasma (%)Inhibition Rate of Kyn/Trp in Tumor (%)Citation
PCC020800991.889.5
INCB02436085.081.1
NLG91972.575.9

Future Directions and Unexplored Avenues in Ido in 3 Research

Investigation of IDO-IN-3 Beyond Canonical IDO1 Enzymatic Inhibition

IDO1, the primary target of this compound, is a heme-containing enzyme that catalyzes the initial, rate-limiting step in the degradation of L-tryptophan to kynurenine (B1673888), a process central to immune regulation. While its enzymatic activity is well-established, emerging research highlights that IDO1 possesses functions beyond simple tryptophan catabolism wikipedia.orgcheminfo.org. Future investigations into this compound should explore how its inhibitory action might influence these non-canonical roles of IDO1.

IDO1 has been shown to perform a non-enzymatic signaling function, particularly in dendritic cells (DCs). This function, mediated by its heme-free (apo-form) and dependent on immunoreceptor tyrosine-based inhibitory motifs (ITIMs), involves the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases (SHPs) and phosphatidylinositol-3-kinase (PI3K) regulatory subunit p85 cheminfo.orgwikipedia.org. This signaling cascade can reprogram the expression profile of DCs towards a long-term immunoregulatory phenotype, independent of tryptophan degradation cheminfo.orgwikipedia.org.

For this compound, an unexplored avenue involves determining whether its binding and inhibition of IDO1 solely affect the enzymatic activity or if it also modulates or interferes with these non-enzymatic signaling pathways. Research could focus on:

Impact on SHP1/SHP2 and noncanonical NF-κB activation: Investigating if this compound influences the activation of SHP1/SHP2 and the noncanonical NF-κB pathway mediated by IDO1 in various cell types.

Modulation of DC phenotype and function: Assessing whether this compound's inhibition of IDO1 affects the long-term immunoregulatory phenotype induced by IDO1's non-enzymatic functions in DCs.

Interaction with PI3K signaling: Exploring if this compound's presence or its interaction with IDO1 influences IDO1's direct binding to the p85 regulatory subunit of PI3K, which is known to promote IDO1 anchoring to early endosomes and its signaling function wikipedia.org.

Understanding these potential non-enzymatic effects of this compound would provide a more complete picture of its immunomodulatory capabilities and could unveil novel therapeutic mechanisms.

This compound in Novel Disease Models (Non-Human)

While IDO inhibitors have primarily been explored in oncology due to IDO1's role in tumor immune evasion, the enzyme's broader involvement in immune regulation suggests potential applications for this compound in other non-human disease models.

Infectious Diseases: IDO plays a role in host defense against various pathogens, but also contributes to immune suppression that can lead to persistent infections. Preclinical studies have shown that pharmacologic inhibition of IDO enhanced the elimination of virus-infected macrophages in a mouse model of HIV-1 encephalitis. Similarly, IDO activity has been investigated as a biomarker for tuberculosis, and its inhibition has shown promise in reducing disease pathology in rhesus macaques infected with Mycobacterium tuberculosis. Future research could explore this compound's efficacy in these and other infectious disease models, such as fungal infections (e.g., Aspergillus spp.) where IDO contributes to homeostatic conditions.

Autoimmune Diseases: IDO contributes to maternal tolerance in pregnancy and protection against autoimmunity. Defective IDO1 activity has been observed in models of type 1 diabetes wikipedia.org. Investigating this compound in models of autoimmune conditions (e.g., experimental autoimmune encephalomyelitis, rheumatoid arthritis) could reveal its potential to modulate aberrant immune responses and restore immune tolerance.

Atherosclerosis: IDO has been shown to exert an athero-protective function by controlling inflammation within lesions and promoting systemic IL-10 production in mouse models of atherosclerosis. Exploring this compound in such cardiovascular disease models could open new therapeutic avenues.

These investigations in diverse non-human models would expand the therapeutic scope of this compound beyond its current focus.

Exploring Mechanisms of Potential Resistance or Adaptive Responses to this compound

The clinical development of IDO inhibitors has encountered challenges, including the failure of some Phase III trials, which has underscored the importance of understanding resistance mechanisms. For this compound, future research must proactively identify and characterize potential mechanisms of resistance or adaptive responses.

Compensatory Enzyme Activity: One significant mechanism of resistance to IDO1 inhibitors is the compensatory upregulation of other tryptophan-degrading enzymes, namely IDO2 and tryptophan 2,3-dioxygenase (TDO2). Tumors may exploit these alternative pathways to maintain tryptophan catabolism and immunosuppression when IDO1 is inhibited. Research on this compound should investigate whether its inhibition leads to increased expression or activity of IDO2 or TDO2 in preclinical models and if so, explore strategies for dual or pan-inhibition.

Activation of Alternative Immunosuppressive Pathways: Tumors employ multiple mechanisms to evade immune surveillance. Even with IDO1 inhibition, other inhibitory signaling pathways might be activated or remain dominant, leading to resistance. These could include other immune checkpoints (e.g., PD-1/PD-L1, CTLA-4, LAG-3) or the recruitment of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs) through IDO-independent mechanisms. Studies with this compound should aim to identify such compensatory pathways and explore combination therapies.

Insufficient Inhibition and Pharmacodynamics: The extent of IDO1 inhibition achieved by a compound can impact its efficacy. For instance, some IDO1 inhibitors have shown less than maximal reduction in plasma kynurenine levels in clinical trials, which might be insufficient for effective immune modulation. Future research on this compound should meticulously characterize its pharmacodynamic profile in preclinical models to ensure optimal target engagement and explore dosing strategies that achieve sustained and profound IDO1 inhibition.

Understanding these resistance mechanisms is crucial for designing more effective therapeutic strategies involving this compound, potentially leading to combination therapies or the development of next-generation inhibitors.

Biomarker Discovery for Predicting this compound Responsiveness in Preclinical Settings

The identification of reliable predictive biomarkers is essential for stratifying patients and optimizing therapeutic outcomes for any IDO inhibitor, including this compound. In preclinical settings, biomarker discovery for this compound responsiveness would guide its development and potential clinical translation.

Kynurenine/Tryptophan Ratio: The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or serum is a widely accepted and relevant blood-based biomarker for monitoring IDO1 activity in vivo. A decrease in this ratio indicates effective IDO1 inhibition. For this compound, this ratio would be a primary pharmacodynamic biomarker to assess its efficacy in inhibiting IDO1 activity in preclinical models.

Immune Cell Infiltrates and Phenotype: IDO1 inhibition is intended to reverse immunosuppression and enhance anti-tumor immune responses. Therefore, biomarkers related to the tumor immune microenvironment, such as the infiltration of CD8+ effector T cells, the ratio of effector T cells to regulatory T cells (Tregs), and changes in the phenotype of antigen-presenting cells (APCs) and myeloid-derived suppressor cells (MDSCs), could serve as predictive biomarkers for this compound responsiveness.

Gene Expression Signatures: Gene expression profiles related to immune activation (e.g., interferon-gamma (IFN-γ) signature) or IDO pathway activity could be explored as predictive biomarkers.

Tumor-Specific Biomarkers: In specific disease models, tumor-intrinsic factors or mutations that correlate with IDO1 expression or activity could be investigated as predictive biomarkers for this compound.

Developing a panel of robust biomarkers for this compound would enable more targeted preclinical studies and facilitate the selection of appropriate models for further investigation.

Design of Next-Generation IDO Inhibitors Based on this compound Insights

Insights gained from the study of this compound, particularly regarding its binding characteristics, selectivity, and in vivo effects, can inform the rational design of next-generation IDO inhibitors.

Structure-Activity Relationship (SAR) Studies: If detailed structural data for this compound's interaction with IDO1 become available, comprehensive SAR studies could be performed. This would involve systematically modifying the chemical structure of this compound to identify key functional groups and molecular features responsible for its potency, selectivity, and pharmacokinetic properties. Such insights are crucial for optimizing drug candidates.

Improved Potency and Selectivity: Next-generation inhibitors could aim for enhanced potency against IDO1 while minimizing off-target effects. This might involve designing compounds that better fit the active site of IDO1 or exploit unique binding pockets.

Dual or Multi-Targeted Inhibition: If resistance mechanisms involving IDO2 or TDO2 prove significant, insights from this compound could contribute to the design of dual IDO1/IDO2 or IDO1/TDO2 inhibitors, or even pan-IDO/TDO inhibitors, to overcome compensatory pathways wikipedia.org.

Modulation of Non-Enzymatic Functions: If this compound is found to influence IDO1's non-enzymatic signaling, future inhibitor design could specifically target these pathways, potentially leading to a new class of IDO modulators with distinct therapeutic benefits cheminfo.org.

Brain Penetration: For neurological disorders where IDO plays a role, designing brain-penetrant IDO inhibitors is a critical challenge. Insights from the chemical properties and structural modifications of this compound could contribute to the development of compounds with improved central nervous system (CNS) permeability.

The ongoing characterization of this compound provides a foundation for iterative drug design, leading to more effective and targeted immunotherapeutic agents.

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